molecular formula C13H17Na7O32S7 B13904014 heptasodium;[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate

heptasodium;[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate

Cat. No.: B13904014
M. Wt: 1070.7 g/mol
InChI Key: LDYMHHKWXRUKFZ-BLCUBZQJSA-G
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Description

Heptasodium;[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate is a complex organic compound characterized by multiple sulfonate groups and a sulfate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptasodium;[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate involves multiple steps, including the protection and deprotection of hydroxyl groups, sulfonation, and esterification reactions. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems.

Chemical Reactions Analysis

Types of Reactions

Heptasodium;[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

    Reduction: Reduction reactions can convert the sulfonate groups to sulfides or other lower oxidation state species.

    Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfides. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Heptasodium;[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of heptasodium;[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple sulfonate groups enable it to form strong electrostatic interactions with positively charged sites on proteins, influencing their activity and function. Additionally, the sulfate ester moiety can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Heptasodium;[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] phosphate
  • Heptasodium;[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] chloride

Uniqueness

Heptasodium;[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate is unique due to its specific combination of sulfonate and sulfate ester groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C13H17Na7O32S7

Molecular Weight

1070.7 g/mol

IUPAC Name

heptasodium;[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate

InChI

InChI=1S/C13H24O32S7.7Na/c1-35-12-10(44-51(29,30)31)8(42-49(23,24)25)6(4(38-12)2-36-46(14,15)16)40-13-11(45-52(32,33)34)9(43-50(26,27)28)7(41-48(20,21)22)5(39-13)3-37-47(17,18)19;;;;;;;/h4-13H,2-3H2,1H3,(H,14,15,16)(H,17,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28)(H,29,30,31)(H,32,33,34);;;;;;;/q;7*+1/p-7/t4-,5-,6-,7+,8+,9+,10-,11-,12-,13+;;;;;;;/m1......./s1

InChI Key

LDYMHHKWXRUKFZ-BLCUBZQJSA-G

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

COC1C(C(C(C(O1)COS(=O)(=O)[O-])OC2C(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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